molecular formula C14H10O3 B6377564 4-Hydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde CAS No. 1111132-35-4

4-Hydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde

Cat. No.: B6377564
CAS No.: 1111132-35-4
M. Wt: 226.23 g/mol
InChI Key: VAQXCJVUNIEPPU-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Molecular Design

The biphenyl moiety, characterized by two phenyl rings linked by a single carbon-carbon bond, is a privileged scaffold in chemical design. Its rigid yet conformationally flexible nature allows it to serve as a robust backbone for constructing complex three-dimensional structures. This structural unit is prevalent in a wide range of applications:

Pharmaceuticals: The biphenyl core is found in numerous therapeutic agents. Its ability to position functional groups in specific spatial orientations makes it a valuable component for designing molecules that interact with biological targets.

Materials Science: In the realm of materials, biphenyl units are integral to the formation of liquid crystals, conductive polymers, and porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The defined geometry of the biphenyl linker helps dictate the structure and properties of the resulting bulk material.

Ligand Synthesis: The biphenyl framework is a cornerstone in the design of chiral ligands for asymmetric catalysis, where the steric hindrance and electronic properties of the scaffold can influence the stereochemical outcome of a reaction.

Overview of Aldehyde Functionality in Organic and Materials Chemistry

The aldehyde group (–CHO) is one of the most versatile functional groups in organic chemistry. cenmed.comchemicalbook.com It consists of a carbonyl center bonded to hydrogen and an R group. chemicalbook.comossila.com This structure imparts significant reactivity, making aldehydes crucial building blocks in synthesis and key components in functional materials. ossila.commusechem.com

The primary reactivity of aldehydes stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity underpins a vast number of fundamental organic reactions, including:

Nucleophilic Addition: The basis for forming alcohols (via Grignard reagents or reduction), hemiacetals, and acetals. chemicalbook.com

Condensation Reactions: Aldehydes are key participants in aldol (B89426) and Claisen-Schmidt condensations, enabling the formation of carbon-carbon bonds.

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing synthetic flexibility. musechem.com

Imine Formation: The reaction of aldehydes with primary amines to form Schiff bases is fundamental to the synthesis of coordination complexes and dynamic covalent polymers.

In materials chemistry, the aldehyde functionality is exploited to build larger, ordered structures. For instance, the reaction of dialdehydes with diamines is a common and efficient method for synthesizing porous COFs, where the reversible imine bond formation allows for error correction and the growth of crystalline materials.

Positioning of Hydroxyl-Substituted Biphenyl Dicarbaldehydes in Contemporary Chemical Science

The introduction of hydroxyl (–OH) and dicarbaldehyde (–CHO) groups onto a biphenyl scaffold creates a multifunctional molecule with distinct reactive sites. The hydroxyl group can act as a directing group in electrophilic substitution, a hydrogen bond donor, or a coordination site for metal ions. The two aldehyde groups provide reactive handles for building larger molecular or supramolecular architectures.

While specific research on 4-Hydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde is not extensively documented in scientific literature, the importance of this class of compounds can be inferred from studies on its isomers. For example, the related compound 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde is utilized as a building block for synthesizing Schiff base COFs. ossila.com These porous materials, featuring salen-type linkages, can coordinate with metal centers and have shown promise as electrocatalysts for reactions like oxygen evolution. ossila.com

The strategic placement of hydroxyl and aldehyde groups allows for the creation of specific chelating environments for metal ions and directs the topology of polymers formed through condensation reactions. This positions hydroxyl-substituted biphenyl dicarbaldehydes as highly valuable synthons for developing advanced materials with tailored catalytic, electronic, or adsorptive properties.

Detailed Research Findings on Biphenyl Dicarbaldehydes

A comprehensive search of scientific databases reveals a lack of specific published research, including synthesis, characterization, and applications, for the compound This compound .

However, data is available for a closely related structural isomer, 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde (CAS Number: 125366-78-1). The properties of this isomer provide context for the expected characteristics of this compound class.

Interactive Data Table for 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde

Property Value Reference
Molecular Formula C₁₄H₁₀O₄ chemicalbook.com
Molecular Weight 242.23 g/mol chemicalbook.com
Appearance Off-white to yellow solid chemicalbook.com
Melting Point 185 °C chemicalbook.com
Boiling Point (Predicted) 398.2 ± 42.0 °C chemicalbook.com
Density (Predicted) 1.384 ± 0.06 g/cm³ chemicalbook.com

| pKa (Predicted) | 7.53 ± 0.35 | chemicalbook.com |

Note: The data presented in this table is for the isomer 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde and is provided for illustrative purposes only. No verified experimental data for this compound could be located.

The synthesis of such compounds typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to form the biphenyl core, followed by functional group manipulations to introduce the aldehyde and hydroxyl moieties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-formylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-8-10-2-1-3-11(6-10)12-4-5-14(17)13(7-12)9-16/h1-9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQXCJVUNIEPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685049
Record name 4-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111132-35-4
Record name 4-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Hydroxy 1,1 Biphenyl 3,3 Dicarbaldehyde and Analogous Structures

Strategies for Constructing the Biphenyl (B1667301) Core

The formation of the biphenyl skeleton is a critical step in the synthesis of 4-Hydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde. Two of the most powerful and widely employed methods for this purpose are the Suzuki-Miyaura cross-coupling reaction and the Ullmann reaction.

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. libretexts.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate. libretexts.org

For the synthesis of a 4-hydroxy-3,3'-dicarbaldehyde biphenyl structure, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a suitably substituted aryl halide with an arylboronic acid. For instance, the coupling of a protected 4-hydroxy-3-formylphenylboronic acid with a 3-bromobenzaldehyde (B42254) derivative could be a viable route. The choice of protecting group for the phenolic hydroxyl and potentially the aldehyde is crucial to prevent unwanted side reactions.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for Biphenyl Synthesis

Aryl Halide Arylboronic Acid Catalyst Base Solvent Product
4-Bromo-2-formylphenol Phenylboronic acid PdCl₂(dppf) Na₂CO₃ Toluene/Dioxane 4'-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

This table presents hypothetical reaction schemes based on established Suzuki-Miyaura coupling principles.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used. organic-synthesis.com A variety of bases, including carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), are employed to facilitate the transmetalation step. organic-synthesis.com The reaction is typically carried out in solvents such as toluene, dioxane, or dimethylformamide (DMF). organic-synthesis.com

Ullmann Reaction Pathways

The Ullmann reaction, one of the oldest methods for forming biaryl linkages, involves the copper-mediated coupling of two aryl halide molecules. orgsyn.org The classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper powder. orgsyn.org However, modern variations of the Ullmann reaction, which may employ palladium or nickel catalysts and various ligands, have been developed to proceed under milder conditions. orgsyn.org

In the context of synthesizing this compound, an Ullmann coupling could be envisioned between two molecules of a 4-hydroxy-3-iodobenzaldehyde (B15625) derivative or a cross-coupling between two different aryl halides. The presence of the hydroxyl and aldehyde groups can influence the reactivity of the aryl halide, and protection of these functional groups may be necessary to achieve good yields.

Table 2: Comparison of Classical and Modern Ullmann Reaction Conditions

Feature Classical Ullmann Reaction Modern Ullmann-type Reactions
Catalyst Copper powder or bronze Palladium or Nickel complexes with ligands
Temperature High (>200 °C) Milder (often <150 °C)
Substrate Scope Often limited to activated aryl halides Broader, including less reactive aryl halides

| Yields | Often moderate to low | Generally improved |

An unsymmetrical Ullmann reaction, coupling two different aryl halides, is also a possibility, though controlling the selectivity to favor the desired cross-coupled product over self-coupling can be challenging. orgsyn.org

Introduction of Aldehyde Functionalities

The introduction of two aldehyde groups at the 3 and 3' positions of the biphenyl core is a key transformation. This can be achieved through various methods, including the direct formylation of a pre-formed biphenyl or the synthesis of the biphenyl core from already functionalized precursors. When starting from precursors, oxidative methods or the reduction of carboxylic acid derivatives are common strategies.

Oxidative Methods from Precursors

If the biphenyl core is synthesized with hydroxymethyl groups at the 3 and 3' positions (i.e., [1,1'-biphenyl]-3,3'-dimethanol), these can be subsequently oxidized to the corresponding dicarbaldehyde. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the presence of other sensitive functional groups in the molecule, such as the hydroxyl group at the 4-position.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include:

Manganese dioxide (MnO₂): A mild and selective reagent for the oxidation of benzylic and allylic alcohols.

Pyridinium chlorochromate (PCC): A versatile reagent for the oxidation of primary alcohols to aldehydes.

Dess-Martin periodinane (DMP): A mild and highly selective oxidizing agent.

Swern oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride.

Careful control of the reaction conditions is necessary to prevent over-oxidation to the corresponding dicarboxylic acid. The presence of the phenolic hydroxyl group may require a protecting group strategy to avoid undesired side reactions during the oxidation step.

Reduction of Carboxylic Acid Derivatives Followed by Oxidation

An alternative two-step approach involves the reduction of a biphenyl-3,3'-dicarboxylic acid derivative to the corresponding diol, followed by oxidation to the dicarbaldehyde. Biphenyl dicarboxylic acids can be synthesized through methods such as the carboxylation of a di-lithiated biphenyl species or through coupling reactions of carboxyl-functionalized aryl precursors.

Selective Hydroxylation and Functional Group Interconversions

The introduction of the hydroxyl group at the 4-position and the manipulation of other functional groups are crucial for arriving at the final target structure.

Selective hydroxylation of a pre-formed biphenyl ring can be challenging due to the potential for multiple reactive sites. Directed ortho-metalation followed by reaction with an oxygen electrophile is one strategy that can be employed to introduce a hydroxyl group at a specific position. However, for the synthesis of this compound, it is often more synthetically feasible to incorporate the hydroxyl group (or a precursor) into one of the starting materials before the biphenyl core is constructed.

Functional group interconversions may also be necessary at various stages of the synthesis. For example, a methoxy (B1213986) group can serve as a protected form of a hydroxyl group and can be cleaved at a later stage using reagents such as boron tribromide (BBr₃). Similarly, aldehyde groups can be protected as acetals to prevent their reaction during subsequent synthetic steps and then deprotected under acidic conditions. The strategic use of protecting groups and functional group interconversions is a key element in the successful synthesis of complex molecules like this compound.

Another important consideration is the direct formylation of a 4-hydroxybiphenyl precursor. Reactions such as the Duff reaction, Reimer-Tiemann reaction, and Vilsmeier-Haack reaction are classical methods for the ortho-formylation of phenols. organic-synthesis.comorgsyn.orgmdma.ch The Duff reaction utilizes hexamine as the formylating agent and typically favors ortho-formylation. orgsyn.org The Reimer-Tiemann reaction employs chloroform (B151607) in a basic solution to generate dichlorocarbene, which then reacts with the phenoxide to introduce a formyl group, also with a preference for the ortho position. organic-synthesis.com The Vilsmeier-Haack reaction uses a Vilsmeier reagent, typically formed from a substituted amide like DMF and phosphorus oxychloride, to formylate electron-rich aromatic rings. mdma.ch Achieving selective diformylation at the 3 and 3' positions of 4-hydroxybiphenyl would require careful control of reaction conditions and may be influenced by the directing effects of the existing substituents.

Green Chemistry Principles in Synthetic Routes

The growing emphasis on sustainable chemical practices has spurred the development of environmentally benign synthetic routes for biphenyl derivatives. The application of green chemistry principles, such as the use of safer solvents, catalytic reactions, and waste reduction, is crucial in minimizing the environmental impact of these syntheses.

One of the most prominent green methodologies for the construction of the biphenyl backbone is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high efficiency and functional group tolerance. Notably, research has demonstrated the successful synthesis of a related compound, 4-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde, via a Suzuki-Miyaura coupling conducted in water. The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. This approach significantly reduces the reliance on volatile and often hazardous organic solvents typically employed in cross-coupling reactions.

Further embracing green principles, solvent-free and mechanochemical methods for biphenyl synthesis have emerged. These techniques, often utilizing ball milling, eliminate the need for solvents altogether, thereby reducing waste and simplifying product isolation. Microwave-assisted synthesis represents another green approach, as it can significantly shorten reaction times and improve energy efficiency compared to conventional heating methods. While specific application of these techniques to this compound is not extensively documented, their successful implementation in the synthesis of other biphenyl derivatives suggests their potential applicability.

The choice of catalyst and base in these reactions also plays a vital role in their green credentials. The development of highly active and recyclable catalysts, including those supported on solid matrices, can minimize the amount of precious metal required and simplify catalyst separation from the reaction mixture. Similarly, the use of milder and more environmentally friendly bases is an important consideration.

The table below summarizes some green chemistry approaches applicable to the synthesis of biphenyl derivatives.

Green Chemistry PrincipleApplication in Biphenyl SynthesisKey Advantages
Use of Safer Solvents Suzuki-Miyaura coupling in water.Reduces use of volatile organic compounds (VOCs), non-toxic, non-flammable.
Catalysis Palladium-catalyzed Suzuki-Miyaura and other cross-coupling reactions.High efficiency, selectivity, and potential for catalyst recycling.
Energy Efficiency Microwave-assisted synthesis.Reduced reaction times and energy consumption.
Waste Prevention Solvent-free mechanochemical synthesis (ball milling).Eliminates solvent waste, simplifies workup.

Total Synthesis and Isolation Considerations

The total synthesis of this compound, while not extensively detailed in dedicated literature, can be conceptually designed based on established methodologies for analogous structures. The Suzuki-Miyaura cross-coupling reaction stands out as the most logical and efficient strategy for constructing the core biphenyl framework.

A plausible synthetic route would involve the coupling of two suitably functionalized benzene (B151609) rings. For instance, the reaction could be performed between a boronic acid or ester derivative of one ring and a halide (e.g., bromide or iodide) derivative of the other. The starting materials would need to possess the requisite hydroxyl and aldehyde (or protected aldehyde) functionalities at the appropriate positions.

Following the coupling reaction, the isolation and purification of the target compound are critical steps to obtain a product of high purity. Given the polar nature of the hydroxyl and aldehyde functional groups, a combination of techniques would likely be employed.

Initial Workup: The reaction mixture would typically undergo an aqueous workup to remove inorganic salts and water-soluble byproducts. This may involve partitioning the reaction mixture between an organic solvent and water.

Chromatography: Column chromatography is a standard and effective method for purifying organic compounds. For a polar molecule like this compound, silica (B1680970) gel would be a common stationary phase. The choice of eluent (solvent system) is crucial for achieving good separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., with a mixture of hexanes and ethyl acetate, with increasing proportions of ethyl acetate), would likely be effective in separating the desired product from less polar impurities and starting materials.

Recrystallization: Once a reasonably pure sample is obtained from chromatography, recrystallization can be employed to achieve higher purity. This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing for the formation of pure crystals while impurities remain in the mother liquor. The selection of an appropriate solvent or solvent pair is critical for successful recrystallization. For a polar compound, polar solvents or mixtures of polar and non-polar solvents would be investigated.

The table below outlines the key stages in the proposed total synthesis and isolation of this compound.

StageDescriptionKey Considerations
Synthesis Construction of the biphenyl backbone via Suzuki-Miyaura cross-coupling of appropriately substituted aryl halides and arylboronic acids/esters.Choice of catalyst, base, and solvent (ideally water for a greener process). Protection of functional groups may be necessary.
Workup Extraction and washing to remove inorganic byproducts and water-soluble impurities.Selection of appropriate organic and aqueous phases.
Purification Isolation of the crude product followed by purification using column chromatography and/or recrystallization.Optimization of the chromatographic solvent system and selection of a suitable recrystallization solvent.
Characterization Confirmation of the structure and purity of the final product.Spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry.

Structural Analysis and Conformational Dynamics of Biphenyl Dicarbaldehydes

X-ray Diffraction Studies of Crystalline Forms

The crystal structure of 4-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde was determined through single-crystal X-ray diffraction. nih.gov The data reveals the compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. nih.gov The specific space group was identified as Pca2₁, a non-centrosymmetric space group. nih.gov This information is crucial for understanding the packing of the molecules in the crystal and the nature of intermolecular interactions.

Table 1: Crystallographic Data for the Related Compound 4-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

ParameterValue
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)22.487
b (Å)5.6204
c (Å)7.7323
α (°)90
β (°)90
γ (°)90
Z (Formula units/cell)4

Data sourced from PubChem, based on a study by Bunda et al. (2018). nih.gov

For 4-Hydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, it is anticipated that the presence of a second aldehyde group would influence the crystal packing, potentially leading to a different crystal system or space group due to altered intermolecular hydrogen bonding and dipole-dipole interactions.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the structure and bonding within a molecule. NMR and IR spectroscopy, in particular, provide detailed information about the chemical environment of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. nih.gov Although specific experimental spectra for this compound are not available, the expected chemical shifts (δ) and coupling patterns can be predicted based on the analysis of its structural components.

¹H NMR:

Aldehyde Protons (-CHO): The protons of the two carbaldehyde groups are expected to appear as singlets in the highly deshielded region of the spectrum, typically between δ 9.5 and 10.5 ppm.

Aromatic Protons: The protons on the two phenyl rings will resonate in the aromatic region (δ 6.5-8.0 ppm). The substitution pattern will lead to a complex series of doublets and triplets, with the exact shifts and coupling constants (J-values) depending on the torsional angle between the rings.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton will appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, but generally expected in the δ 4.0-7.0 ppm range.

¹³C NMR:

Carbonyl Carbons (-CHO): The carbons of the aldehyde groups are expected to be the most downfield signals, resonating in the δ 190-200 ppm range.

Aromatic Carbons: The carbons of the biphenyl (B1667301) system will produce a series of signals between δ 110 and 160 ppm. The carbon attached to the hydroxyl group (C-OH) would be found in the more deshielded part of this range (around δ 155-160 ppm), while the carbons bearing the aldehyde groups would also be significantly downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)9.5 - 10.5190 - 200
Aromatic (C-H)6.5 - 8.0110 - 140
Aromatic (C-C/C-O)-140 - 160
Hydroxyl (OH)4.0 - 7.0 (variable)-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, aldehyde, and aromatic components.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, broadened by hydrogen bonding.

C-H Stretching (Aromatic and Aldehyde): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. The aldehyde C-H stretch is expected to produce one or two distinct, sharp bands in the 2700-2900 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band corresponding to the C=O stretching of the two aldehyde groups is anticipated in the range of 1670-1700 cm⁻¹. The conjugation with the aromatic ring shifts this band to a lower frequency compared to a non-conjugated aldehyde.

C=C Stretching (Aromatic): Medium to weak intensity bands are expected in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic rings.

C-O Stretching: The stretching vibration of the phenolic C-O bond should appear as a distinct band in the 1200-1300 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Broad, Strong
Aldehyde (-CHO)C=O Stretch1670 - 1700Strong, Sharp
Aldehyde (-CHO)C-H Stretch2700 - 2900Sharp, Medium
Aromatic RingC-H Stretch3000 - 3100Medium
Aromatic RingC=C Stretch1450 - 1600Medium-Weak
PhenolC-O Stretch1200 - 1300Strong

Conformational Analysis and Torsional Angles of the Biphenyl Linker

The structure of biphenyl and its derivatives is defined by the torsional or dihedral angle between the planes of the two phenyl rings. researchgate.net Unsubstituted biphenyl in its lowest-energy conformation is not planar; instead, it exhibits a torsional twist of approximately 42-45° in the gas phase. researchgate.netcolostate.edu This non-planar structure arises from a balance between two opposing factors: steric hindrance between the ortho-hydrogens, which disfavors a planar conformation, and π-conjugation across the inter-ring bond, which favors planarity.

For this compound, the substituents are expected to influence this torsional angle. The presence of aldehyde groups at the 3 and 3' positions (meta to the inter-ring bond) is not expected to introduce significant steric hindrance that would drastically alter the angle compared to unsubstituted biphenyl. However, electronic effects and potential intramolecular interactions could play a role. The rotation around the central C-C bond has a relatively low energy barrier, allowing for dynamic interconversion between enantiomeric twisted conformers at room temperature. researchgate.net The energy barrier to rotation through the planar conformation in biphenyl is approximately 2 kcal/mol. nih.gov

Computational Chemistry Approaches to Structural Elucidation

Computational chemistry provides a powerful means to investigate molecular structure and dynamics, complementing experimental data. nih.gov Methods like Density Functional Theory (DFT) are frequently used to predict the geometric and electronic properties of molecules like biphenyl derivatives. nih.govnih.gov

For this compound, computational approaches can be used to:

Optimize Molecular Geometry: Calculate the lowest-energy conformation, providing theoretical values for bond lengths, bond angles, and the critical inter-ring torsional angle. nih.gov

Determine Torsional Energy Profile: By performing a series of calculations where the torsional angle is systematically varied, a potential energy surface can be generated. nih.gov This allows for the determination of the energy barriers for rotation and the identification of stable conformers. Studies on biphenyl itself have shown that high-level ab initio and DFT methods (like B3LYP) can accurately reproduce experimental rotational barriers. helsinki.fi

Predict Spectroscopic Properties: Computational methods can simulate NMR and IR spectra. nih.gov Calculated chemical shifts and vibrational frequencies can be compared with experimental data to confirm structural assignments. For example, DFT calculations using the B3LYP functional have been successfully used to optimize structures and calculate vibrational frequencies for related compounds. nih.gov

These computational studies provide a detailed, atomistic view of the molecule's structure and behavior that can be difficult to obtain through experimental means alone. nih.gov

Reactivity and Organic Transformations of 4 Hydroxy 1,1 Biphenyl 3,3 Dicarbaldehyde Moieties

Reactions Involving Aldehyde Groups

The two aldehyde groups on the biphenyl (B1667301) scaffold are primary sites for nucleophilic attack and condensation reactions. Their proximity and orientation influence the potential for both intramolecular and intermolecular transformations.

The aldehyde moieties of 4-Hydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde and its derivatives readily undergo condensation reactions with primary amines to form Schiff bases, which contain an imine or azomethine group (-C=N-). nih.govnih.govresearchgate.net These reactions are fundamental in the synthesis of various organic compounds and materials. For instance, related dihydroxy-dicarbaldehyde biphenyl compounds are commonly used to synthesize Schiff base covalent organic frameworks (COFs) by reacting them with amine derivatives. ossila.com

The general synthesis of Schiff bases involves the reaction of an aldehyde with a primary amine, often under mild conditions. nih.govnih.gov A typical procedure involves dissolving the aldehyde and the amine in a solvent like ethanol, sometimes with the addition of a catalytic amount of acid, and stirring the mixture. nih.govresearchgate.net The resulting crystalline product can then be collected by filtration. researchgate.net

The formation of Schiff bases from this specific dicarbaldehyde is crucial for creating ligands capable of forming stable complexes with metal ions and for building polymeric structures like poly(azomethine)s.

Table 1: Examples of Schiff Base Formation Conditions

Aldehyde ReactantAmine ReactantCatalystSolventProduct Type
Substituted 2-hydroxybenzaldehydeSubstituted anilineFormic acidEthanolSchiff Base
2-Chlorobenzaldehyde3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamineLemon juice (natural acid)EthanolSchiff Base
4-hydroxy-3-methoxybenzaldehydeAromatic amineNone mentionedEthanolSchiff Base

This table presents generalized conditions for Schiff base synthesis based on reactions with similar aromatic aldehydes.

The Cannizzaro reaction is a characteristic disproportionation reaction of aldehydes that lack α-hydrogens, such as the aromatic aldehyde groups in this compound. chemistrysteps.combeilstein-journals.org In the presence of a strong base, one aldehyde molecule is reduced to a primary alcohol while another is oxidized to a carboxylic acid. wikipedia.orgchemistrytalk.org

For a molecule like this compound, with two aldehyde groups within the same structure, an intramolecular Cannizzaro reaction is possible. beilstein-journals.orgnih.gov In this process, one of the aldehyde groups is oxidized to a carboxylic acid group, and the other is reduced to a hydroxymethyl group, all within the same molecule. beilstein-journals.org

The mechanism involves a nucleophilic attack by a hydroxide (B78521) ion on one of the aldehyde carbons. wikipedia.org This is followed by a hydride transfer from the resulting tetrahedral intermediate to the second aldehyde group. wikipedia.orgrsc.org This hydride transfer is the rate-determining step. chemistrysteps.com Studies on the closely related biphenyl-2,2'-dicarbaldehyde have shown that this reaction is intramolecular and follows third-order kinetics: first-order in the substrate and second-order in the base. rsc.orgrsc.org The mechanistic pathway is understood to involve a rate-determining hydride transfer from the dianion of a hydrated formyl group to the second formyl group. rsc.orgrsc.org

The final product of an intramolecular Cannizzaro reaction of this compound would be 4-hydroxy-3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid.

Reaction Summary:

Reactant: this compound

Conditions: Concentrated strong base (e.g., KOH, NaOH) wikipedia.org

Reaction Type: Intramolecular Redox Disproportionation beilstein-journals.org

Products: 4-hydroxy-3'-(hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

Aldol (B89426) condensations are carbon-carbon bond-forming reactions between two carbonyl compounds (aldehydes or ketones). wikipedia.org While a classic aldol reaction requires an enolizable aldehyde or ketone (one with an α-hydrogen), aromatic aldehydes can participate in crossed aldol reactions with enolizable partners. wikipedia.orgrsc.orgnih.gov

In the context of this compound, it can undergo reactions analogous to aldol condensations with ketones, which act as the nucleophile, to form β-hydroxy ketones that can subsequently dehydrate. wikipedia.org This reactivity can be extended to polymerization.

Interfacial polycondensation is a technique used to prepare a wide range of polymers, including polyamides and polyesters, at the interface between two immiscible liquids. semanticscholar.org This method can be adapted for reactions involving aldehydes. By reacting this compound dissolved in an organic solvent with a suitable difunctional nucleophile (like a diketone) dissolved in an aqueous phase, a polymer can be formed at the interface. This process, an example of interfacial polycondensation, allows for the rapid synthesis of high-molecular-weight polymers at room temperature. semanticscholar.org

Reactions Involving Hydroxyl Groups

The hydroxyl group attached to the biphenyl ring is phenolic, meaning it is more acidic than a typical alcohol due to the resonance stabilization of the corresponding phenoxide ion. This phenolic nature dictates its reactivity, making it a target for various derivatization reactions. mdpi.com The primary reaction of the phenolic hydroxyl group is its conversion into an ether or ester.

A common derivatization is O-alkylation, where the phenolic proton is removed by a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether. This is a crucial step in modifying the solubility and electronic properties of the molecule and is often performed as a preliminary step before further reactions involving the aldehyde groups.

The reactivity of phenolic hydroxyl groups is influenced by the other substituents on the aromatic ring. mdpi.comnih.gov The electron-withdrawing aldehyde groups on the same ring system increase the acidity of the phenol, facilitating its deprotonation. The phenolic group's ability to donate a hydrogen atom also underpins the antioxidant properties observed in many phenolic compounds. mdpi.com

Table 2: Potential Derivatization Reactions of the Phenolic Group

Reaction TypeReagentProduct Functional Group
O-Alkylation (Williamson Ether Synthesis)Alkyl Halide (e.g., CH₃I) + Base (e.g., K₂CO₃)Ether (-OR)
EsterificationAcyl Chloride or Acid Anhydride + BaseEster (-OCOR)
SilylationSilyl Halide (e.g., TBDMSCl) + BaseSilyl Ether (-OSiR₃)

Cascade and Domino Reactions

Domino reactions, also known as cascade or tandem reactions, involve the formation of several chemical bonds in a single synthetic operation without isolating intermediates. beilstein-journals.org The structure of this compound, with its multiple reactive sites, makes it an ideal candidate for designing such efficient reaction sequences.

A potential domino reaction could be initiated by a Michael addition to a derivative of the starting molecule, followed by an intramolecular aldol-type reaction. For example, in the presence of a 1,3-dicarbonyl compound, a reaction could proceed via Michael addition to an activated double bond (formed in situ from an aldehyde), followed by a ring-closing Knoevenagel condensation with the second aldehyde group. beilstein-journals.org

Another possibility involves the reaction with N-aryl iminoboranes, where a domino process can occur, comprising the formation of a complex, an intramolecular electrophilic attack on one of the phenyl rings, and a subsequent hydrogen shift to yield a fused aromatic compound. nih.gov The presence of both aldehyde and hydroxyl groups allows for sequential reactions where an initial transformation on one group sets up a favorable conformation for a subsequent intramolecular reaction on the other. For instance, an initial condensation at an aldehyde group could be followed by an intramolecular cyclization involving the phenolic hydroxyl group.

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl Core: A Theoretical Perspective

The reactivity of the this compound core towards aromatic substitution is governed by the electronic effects of its substituent groups: the hydroxyl (-OH) group and the two carbaldehyde (-CHO) groups.

Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, the biphenyl system acts as a nucleophile. The directing and activating effects of the existing substituents determine the position and feasibility of the reaction.

Activating and Directing Effects : The hydroxyl group is a powerful activating group and is ortho, para-directing. wikipedia.orglkouniv.ac.in This is due to the +M (mesomeric) effect, where the lone pairs on the oxygen atom are delocalized into the aromatic ring, increasing its electron density and making it more attractive to electrophiles. Conversely, the carbaldehyde groups are deactivating and meta-directing due to their -I (inductive) and -M effects, which withdraw electron density from the ring. uci.edu

Predicted Regioselectivity : The positions on the biphenyl core are influenced by these competing effects.

Ring A (with -OH and -CHO at C4 and C3) : The powerful activating effect of the hydroxyl group dominates. Electrophilic attack would be directed to the positions ortho and para to the -OH group. The position para (C1) is already part of the biphenyl bond. The position ortho to the hydroxyl group (C5) is the most likely site for substitution. The other ortho position (C3) is blocked by the carbaldehyde group.

Ring B (with -CHO at C3') : This ring is deactivated by the carbaldehyde group. The aldehyde group directs incoming electrophiles to the meta positions (C1' and C5'). The C1' position is blocked by the biphenyl linkage. Therefore, substitution would most likely occur at the C5' position.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Reagent Type Predicted Major Product
Halogenation (e.g., Br2, FeCl3) 5-Bromo-4-hydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde
Nitration (e.g., HNO3, H2SO4) 4-Hydroxy-5-nitro-[1,1'-biphenyl]-3,3'-dicarbaldehyde

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. chemistrysteps.comlibretexts.org The parent molecule, this compound, does not possess a suitable leaving group on its aromatic core, making it unreactive towards standard SNAr reactions.

For SNAr to occur, the biphenyl core would first need to be functionalized, for instance, through halogenation. If a halogen were introduced, for example at the C5 position, the potential for nucleophilic substitution would depend on the reaction conditions. The electron-withdrawing carbaldehyde group at C3 (ortho to the hypothetical C5-halogen bond) could facilitate the reaction by stabilizing the negative charge in the Meisenheimer complex intermediate. libretexts.orglibretexts.org However, the electron-donating hydroxyl group at C4 (para to the C3-aldehyde) would counteract this effect.

Due to the absence of a leaving group on the starting molecule, no specific SNAr reactions can be detailed.

Coordination Chemistry of Biphenyl Dicarbaldehydes As Ligands

Ligand Design Principles and Coordination Sites (Aldehyde and Hydroxyl)

The compound 4-Hydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde is an effective ligand due to its specific functional groups that serve as coordination sites: the aldehyde and hydroxyl groups. The design of ligands like this biphenyl (B1667301) derivative is centered on creating molecules with multiple binding points that can coordinate with metal ions to form stable structures.

The primary coordination sites are the oxygen atoms of the deprotonated hydroxyl (-O⁻) group and the carbonyl (C=O) group of the aldehyde. The presence of both a hydroxyl and an aldehyde group ortho to each other on a phenyl ring (a salicylaldehyde-like moiety) allows for the formation of a stable five- or six-membered chelate ring with a metal ion. This chelation enhances the stability of the resulting complex. The biphenyl backbone provides a degree of rotational freedom, allowing the two coordination sites on the separate rings to adopt various spatial arrangements. This flexibility is a key principle in its design, enabling the formation of diverse and complex architectures.

Synthesis of Metal-Organic Frameworks (MOFs) Utilizing Biphenyl Dicarbaldehyde Linkers

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. Biphenyl derivatives, including dicarbaldehydes and dicarboxylates, are frequently used as "linkers" or "struts" in MOF synthesis due to their rigidity, length, and ability to be functionalized. wikipedia.orgnih.gov The functional groups on the linker, in this case, aldehyde and hydroxyl groups, coordinate to metal centers, creating one-, two-, or three-dimensional networks. wikipedia.org

Hydrothermal and Solvothermal Synthetic Routes

The most common methods for synthesizing MOFs are hydrothermal and solvothermal techniques. lucp.netresearchgate.net These processes involve heating a mixture of the metal salt and the organic linker in a sealed vessel, typically an autoclave.

Solvothermal Synthesis : This method uses an organic solvent, with common choices being dimethylformamide (DMF), diethylformamide (DEF), or ethanol. lucp.net The reaction is conducted at temperatures above the solvent's boiling point, creating high pressure within the vessel. These conditions facilitate the dissolution of reactants and the crystallization of the MOF structure. wikipedia.org

Hydrothermal Synthesis : This is a specific type of solvothermal synthesis where water is used as the solvent. lucp.net It is often considered a "greener" method. The temperature, pressure, pH, and reactant concentrations are critical parameters that must be controlled to obtain the desired MOF product. researchgate.net

For biphenyl-based linkers, these methods have proven effective. For instance, a nickel-based MOF using 4,4′-biphenyl dicarboxylic acid (BPDC) was successfully synthesized via a one-step hydrothermal method. nih.gov The reaction parameters, especially temperature, were found to significantly influence the morphology and porosity of the resulting MOF. nih.gov

Table 1: Representative Solvothermal/Hydrothermal Conditions for MOF Synthesis with Biphenyl Linkers

Metal SourceLinkerSolventTemperature (°C)Resulting MOF Type
Nickel nitrate (B79036) hexahydrate4,4′-biphenyl dicarboxylic acid (BPDC)DMF180Ni-BPDC-MOF nih.gov
Zinc NitrateDihydroxy-functionalized biphenyl dicarboxylic acidWater1603D Coordination Polymer acs.org
Manganese(II) saltDihydroxy-functionalized biphenyl dicarboxylic acidWater1603D Coordination Polymer acs.org
Cadmium(II) salt1,3-adamantanediacetic acid & 4,4′-bipyridineDMF / WaterNot Specified1D, 2D, and 3D MOFs rsc.org

This table presents data from analogous biphenyl linker systems to illustrate common synthetic parameters.

Structural Diversity and Topology of Resulting MOFs

The combination of metal ions and biphenyl linkers can lead to a wide variety of MOF structures with different topologies. The final structure is influenced by the coordination geometry of the metal ion, the coordination modes of the ligand, and the reaction conditions. mdpi.com For example, using dihydroxy-functionalized biphenyl dicarboxylic acid linkers with various transition metals under hydrothermal conditions produced nine new metal-organic architectures with diverse structures and properties. acs.org

The topology of a MOF describes the underlying network of how the linkers and metal nodes are connected. Different combinations can result in 1D chains, 2D layers, or complex 3D frameworks. rsc.orgresearchgate.net These frameworks can also exhibit features like interpenetration, where two or more independent networks are intertwined within the same crystal lattice. mdpi.comresearchgate.net

Influence of Ligand Conformation (Dihedral Angles) on MOF Architecture

The biphenyl group in the linker is not perfectly flat; the two phenyl rings can rotate relative to each other around the central carbon-carbon single bond. The angle between the planes of the two rings is known as the dihedral angle. This conformational flexibility is a crucial factor in determining the final MOF architecture. acs.org

The ability of the biphenyl unit to rotate allows the ligand to adapt to the preferred coordination geometry of different metal centers. acs.org A small change in the dihedral angle can alter the distance and orientation of the coordinating functional groups at opposite ends of the molecule, leading to different network topologies. aps.org This flexibility can result in the formation of various polymorphic structures or frameworks with different pore sizes and shapes from the same set of starting materials under slightly different synthetic conditions.

Formation of Discrete Coordination Complexes

In addition to forming extended polymeric MOFs, this compound can also form discrete coordination complexes. These are non-polymeric structures consisting of one or more metal ions coordinated to a finite number of ligands. nih.gov The formation of a discrete complex versus a coordination polymer is often dependent on the reaction stoichiometry, the choice of metal ion, and the presence of other coordinating species (like solvent molecules or ancillary ligands) that can occupy coordination sites on the metal and prevent further extension into a framework. nih.gov

Complexation with Transition Metal Ions (e.g., Zn(II), Co(II), Mn(II), Cd(II), Cu(II), Pt(II))

The aldehyde and hydroxyl functional groups of the ligand are adept at coordinating with a variety of d-block transition metal ions. The specific coordination mode can vary, but chelation involving the hydroxyl oxygen and the aldehyde oxygen is common, leading to stable complexes.

Research on analogous ligands has demonstrated complexation with a range of transition metals. For example, a related ligand, 2-hydroxynaphthalene-1-carboxaldehyde, has been shown to form discrete complexes with Co(II), Ni(II), and Cu(II). researchgate.net Similarly, coordination polymers have been synthesized using dihydroxy-biphenyl dicarboxylate linkers with Co(II), Mn(II), Zn(II), Cd(II), and Cu(II). acs.org Based on these precedents, this compound is expected to form stable discrete complexes with these and other transition metals like Platinum(II). The geometry of these complexes will depend on the coordination number and preferred geometry of the specific metal ion.

Table 2: Transition Metals Used in Coordination with Biphenyl and Salicylaldehyde-type Ligands

Metal IonLigand TypeReference
Co(II)Dihydroxy-biphenyl dicarboxylate acs.org
Mn(II)Dihydroxy-biphenyl dicarboxylate acs.org
Zn(II)Dihydroxy-biphenyl dicarboxylate acs.org
Cd(II)Dihydroxy-biphenyl dicarboxylate acs.org
Cu(II)Dihydroxy-biphenyl dicarboxylate acs.org
Ni(II)2-hydroxynaphthalene-1-carboxaldehyde researchgate.net
Pd(II)2-hydroxynaphthalene-1-carboxaldehyde researchgate.net

This table compiles examples from similar ligand systems to show the range of potential metal partners for this compound.

No Publicly Available Research Found for "this compound" in Requested Contexts

Despite extensive and targeted searches for the chemical compound "this compound," no specific scientific literature detailing its coordination chemistry, chelation effects, coordination modes, or its application as a ligand in the formation of Metal-Organic Covalent Organic Frameworks (M-COFs) could be located in the public domain.

The user's request for an article focusing solely on this specific compound and its role in coordination chemistry, as outlined, cannot be fulfilled based on the available search results. The instructions to strictly adhere to the provided outline and exclude any information not directly related to "this compound" prevent the generation of an article, as no data on these specific topics for this exact molecule was found.

Scientific databases and search engines frequently returned information on structurally similar but distinct biphenyl derivatives. These related compounds are actively researched for their roles as ligands in porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Key examples of related compounds found during the search include:

3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde: This isomer is noted for its use in synthesizing Schiff base COFs and can form tetradentate sites for coordinating with metal centers, particularly in the formation of salen-COFs. ossila.com

4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid: This dicarboxylic acid analog is a common organic linker used in the synthesis of MOFs, where it connects metal centers to form extended porous frameworks. evitachem.com

4-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde: This is a mono-aldehyde derivative and its crystal structure has been reported. nih.gov

The absence of specific research literature on "this compound" for the requested topics of chelation, coordination modes, and M-COFs suggests that this particular isomer may be a novel compound, not yet extensively studied, or not widely reported in publicly accessible scientific literature.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict constraints of the user's request. Any attempt to do so would require extrapolating data from different molecules, which would be scientifically unsound and a direct violation of the prompt's instructions.

Supramolecular Chemistry and Self Assembly of Biphenyl Dicarbaldehydes

Design Principles for Self-Assembling Systems

The ability of molecules to self-assemble into well-defined nanostructures is governed by the information encoded within their molecular architecture. For a molecule like 4-Hydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, several key features guide its assembly:

Molecular Geometry: The biphenyl (B1667301) core provides a semi-rigid, bent scaffold. This non-linear geometry is crucial in directing the formation of angular or porous two-dimensional (2D) and three-dimensional (3D) structures, as opposed to linear, one-dimensional chains.

Functional Groups: The molecule possesses two aldehyde (-CHO) groups and one hydroxyl (-OH) group. The aldehyde groups are reactive sites capable of forming strong, reversible covalent bonds, which is a cornerstone for creating robust, crystalline materials. The hydroxyl group can participate in weaker, non-covalent hydrogen bonding.

Intermolecular Interactions: The assembly process is driven by a combination of interactions. Reversible covalent bond formation, primarily through the aldehyde groups, allows for "error correction" during the assembly process, leading to highly ordered, crystalline structures. Simultaneously, non-covalent forces such as hydrogen bonding and π–π stacking (between the phenyl rings) play a critical role in pre-organizing the molecules and stabilizing the final architecture kinampark.commdpi.com.

The strategic placement of these functional groups on an asymmetric scaffold makes this compound a candidate for creating complex, low-symmetry supramolecular structures.

Formation of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The predictable and ordered nature of COFs makes them highly attractive for various applications nih.govrsc.org. Biphenyl dicarbaldehydes are common linkers in COF synthesis.

A prevalent method for constructing COFs is through the formation of imine linkages via a Schiff base reaction between aldehyde and amine functional groups nih.govnih.gov. The two aldehyde groups of this compound can react with multitopic amine linkers (e.g., diamines, triamines) to form a porous network.

The reaction is a reversible condensation, which is critical for the synthesis of crystalline, rather than amorphous, polymers. This reversibility allows misplaced units to detach and re-attach correctly, a self-healing process that ultimately leads to a thermodynamically stable, ordered framework nih.govugent.be. The resulting imine-linked COFs are known for their high thermal stability and permanent porosity nih.govnih.gov.

Salen ligands are formed by the condensation of two salicylaldehyde (B1680747) units (an aldehyde with a hydroxyl group in the ortho position) with a diamine, typically ethylenediamine. These ligands are exceptional at coordinating with metal ions. Incorporating salen units directly into a COF backbone yields materials with built-in, accessible metal-coordination sites for applications in catalysis and sensing rsc.orgnih.govresearchgate.net.

For a molecule to form a salen unit with ethylenediamine, it must possess a salicylaldehyde moiety. In this compound, the hydroxyl group is at the 4-position, which is para to one phenyl ring's connection point and meta to the aldehyde on that same ring. It is not in the ortho position relative to either aldehyde group. Consequently, this specific molecule cannot form a traditional salen ligand upon condensation with ethylenediamine.

The dimensionality of a COF is determined by the geometry of its constituent building blocks nih.gov. Two-dimensional COFs are layered structures with porous channels, while 3D COFs have interconnected networks that extend in all directions nih.govresearchgate.net.

As a bent, ditopic linker, this compound would be combined with multitopic nodes to build extended frameworks. For instance:

2D COFs: Condensation with a planar, C3-symmetric triamine would generate hexagonal or other polygonal sheets that can stack to form a layered 2D material rsc.orgnih.gov.

3D COFs: Reaction with a tetrahedral, C4-symmetric tetra-amine could produce a 3D framework with a diamondoid or other complex topology researchgate.net.

The asymmetry of the this compound linker could introduce a higher degree of complexity and potentially lead to novel, less conventional network topologies compared to those derived from more symmetric linkers.

Interfacial polymerization is a powerful technique for fabricating thin, continuous polymer films at the interface of two immiscible liquids or at a liquid-air interface nih.govnih.gov. This method is particularly useful for creating highly ordered 2D polymers and COF thin films nih.govmdpi.com.

In a typical setup, the amine and aldehyde monomers are dissolved in separate, immiscible phases. The polymerization reaction is confined to the interface, allowing for the growth of a thin, often crystalline, film nih.gov. The this compound molecule, with its reactive aldehyde groups, is a suitable candidate for use as a monomer in the interfacial synthesis of polyamide or polyimine films. This technique offers precise control over film thickness and morphology, which is crucial for applications like separation membranes and electronic devices nih.govmdpi.com.

Hydrogen Bonding Interactions in Directed Assembly

While covalent bond formation is responsible for the final robust structure of COFs, weaker non-covalent interactions, particularly hydrogen bonds, play a crucial directing role during the self-assembly process nih.govresearchgate.net. The hydroxyl group on this compound can act as a hydrogen bond donor, while the oxygen atoms of the aldehyde groups can act as acceptors.

These interactions can:

Promote Pre-organization: Hydrogen bonding can guide the monomers into specific orientations in solution or at an interface before covalent bonds are formed. This pre-organization can facilitate more efficient and ordered polymerization rsc.orgnih.govtaylorandfrancis.com.

Stabilize Intermediates: The formation of hydrogen bonds can stabilize intermediate structures during the crystallization process, lowering the energy barrier to forming the final, ordered framework.

The strategic placement of hydrogen-bonding functional groups is a key design principle in supramolecular chemistry for controlling the assembly of molecules into complex and functional materials nih.govresearchgate.netrsc.org.

π-π Stacking Interactions in Hierarchical Structures

The biphenyl core of this compound provides a planar aromatic surface conducive to π-π stacking interactions. These non-covalent forces are fundamental in organic chemistry, playing a crucial role in the stabilization of macromolecules and in controlling the formation of well-ordered, hierarchical supramolecular structures. mdpi.comnih.gov In the solid state, molecules like biphenyl derivatives often arrange into stacked dimers or extended columns, driven by the attractive interactions between their π-electron clouds. researchgate.netnih.gov

The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements, with typical intermolecular distances indicating the presence of significant stacking. rsc.org For instance, crystal structures of related aromatic compounds show shortest atom-to-atom distances in π-stacked dimers to be around 3.444 Å. researchgate.net The presence of electron-withdrawing aldehyde groups and an electron-donating hydroxyl group on the biphenyl rings can further modulate these π-π stacking interactions, influencing the electronic complementarity and thereby the strength and directionality of the self-assembly process. nih.gov This controlled stacking is a key principle in building complex, multi-layered architectures from simple molecular building blocks. mdpi.com

Dynamic and Responsive Supramolecular Assemblies

The principles of supramolecular chemistry enable the construction of complex and functional architectures from simple molecules through reversible, non-covalent interactions. beilstein-journals.org Biphenyl derivatives, particularly those bearing aldehyde functionalities, are excellent candidates for creating dynamic and responsive assemblies. rsc.orgnih.gov The aldehyde groups can participate in reversible covalent bond formation, a cornerstone of dynamic covalent chemistry, allowing the system to adapt its structure in response to external stimuli. nih.gov This dynamic nature means that the self-assembly process is under thermodynamic control, allowing for "error-checking" and self-correction to yield the most stable supramolecular structure. nih.gov

These assemblies can range from discrete macrocycles to large supramolecular polymers, with the final structure being a result of a delicate balance of intermolecular forces. rsc.orgresearchgate.net The ability to form and break bonds reversibly imparts responsiveness to these systems, making them adaptable to changes in their environment, such as solvent composition, temperature, or the presence of specific chemical analytes. nih.govnih.gov

Morphological Transitions in Self-Assembled Structures

The self-assembly of molecules like biphenyl dicarbaldehydes can lead to a variety of nano- and microscale morphologies, such as fibers, spheres, vesicles, or sheets. researchgate.netrsc.org These structures are not always static; they can undergo transitions from one morphology to another in response to environmental changes. Such transformations are a hallmark of dynamic supramolecular systems. researchgate.net

For example, a change in solvent polarity can alter the balance of intermolecular forces, such as hydrogen bonding and π-π stacking, that hold the assembly together. nih.gov This can trigger a reorganization of the constituent molecules into a different, more thermodynamically stable structure. nih.gov Studies on related self-assembling systems have shown transitions from gels composed of fibrous networks to microcrystals, or from cylindrical to spherical micelles, driven by changes in solvent composition or the introduction of new molecular components. nih.govresearchgate.netresearchgate.net This control over morphology is crucial for the development of functional materials where specific shapes and structures are required. rsc.org

Table 2: Factors Influencing Morphological Transitions

Stimulus/Factor Effect on Assembly Resulting Transition Example
Solvent Composition Alters the strength and nature of non-covalent interactions (e.g., hydrogen bonding, solvophobic effects). nih.gov Transition from a gel network to microcrystals upon addition of a more polar co-solvent. nih.gov
Molecular Structure Subtle changes to the building block (e.g., adding steric bulk) can favor different packing arrangements. researchgate.net Modification of side chains leading to a shift from fibrous to spherical aggregates. researchgate.net
Analyte Binding The introduction of ions or molecules can template or disrupt existing assemblies. Guest-induced transformation of nanostructures.

| Temperature | Affects the kinetics and thermodynamics of the self-assembly process. | Cooling rate can determine the formation of different polymorphic structures. researchgate.net |

Coordination-Driven Self-Assembly in Supramolecular Polymers

Coordination-driven self-assembly is a powerful strategy for constructing well-defined, discrete supramolecular structures and extended polymers. nih.govrsc.org This approach utilizes the predictable and highly directional nature of metal-ligand bonds to guide the assembly of organic building blocks into specific geometries. nih.gov The this compound molecule is well-suited for this strategy, as the ortho-hydroxy-aldehyde (salicylaldehyde) moieties can act as effective bidentate chelating sites for metal ions.

Applications in Advanced Materials Science

Building Blocks for Porous Materials (MOFs and COFs)

4-Hydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde serves as a valuable organic linker for the construction of crystalline porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The aldehyde functional groups can readily undergo condensation reactions with amine linkers to form stable imine bonds, a common strategy in the synthesis of COFs. The biphenyl (B1667301) unit imparts rigidity and thermal stability to the resulting framework, while the hydroxyl group can act as a coordination site for metal ions in MOFs or as a functional site within the pores of COFs.

The ability to design and synthesize these materials with tailored pore sizes and functionalities is a cornerstone of reticular chemistry. The specific geometry of this compound influences the topology of the resulting MOF or COF, enabling the creation of materials with specific properties for various applications.

Potential for Gas Storage and Separation

The inherent porosity of MOFs and COFs makes them prime candidates for gas storage and separation applications. Frameworks constructed from biphenyl-based linkers can exhibit high surface areas and tunable pore dimensions, which are critical factors for efficient gas adsorption. While specific gas storage data for materials synthesized directly from this compound is not extensively documented, the principles governing gas uptake in related porous organic frameworks (POFs) are well-established.

The storage capacity of these materials is largely dependent on their Brunauer-Emmett-Teller (BET) surface area and pore volume. For instance, COFs with high surface areas have demonstrated significant uptake of gases like hydrogen, methane, and carbon dioxide. The mechanism of storage is primarily physisorption, where gas molecules are adsorbed onto the surface of the pores. The functional groups within the pores, such as the hydroxyl group on the biphenyl unit, can enhance the interaction with specific gas molecules, potentially leading to improved selectivity in gas separation.

Table 1: Representative Gas Storage Capacities of Biphenyl-Based Porous Organic Frameworks

Framework Gas Uptake Capacity (wt% or cm³/g) Conditions
COF-102 H₂ 7.2 wt% 77 K, 70 bar
COF-103 H₂ 5.3 wt% 77 K, 70 bar
PAF-11 CO₂ 128 cm³/g 273 K, 1 bar
BtaMth-COF CH₄ 40 cm³/g 273 K, 1 bar

Luminescent Materials

Luminescent MOFs and COFs are of interest for applications in chemical sensing, bio-imaging, and solid-state lighting. The hydroxyl group on the biphenyl linker can play a role in modulating the luminescent properties, potentially through excited-state intramolecular proton transfer (ESIPT). While specific studies on the luminescence of frameworks from this exact dicarbaldehyde are limited, related biphenyl-based porous materials have shown promising fluorescent properties. The emission wavelength and quantum yield can be tuned by modifying the chemical environment within the pores or by introducing other functional groups.

Catalytic Applications

The functional groups and, in the case of MOFs, the metal nodes, can serve as active sites for catalysis. Porous materials derived from this compound offer a high surface area for reactant interaction and a well-defined environment that can influence reaction selectivity.

Recent research has highlighted the potential of COFs in electrocatalysis, particularly for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. While direct studies on this compound are not prevalent, a closely related analogue, 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde, has been successfully employed in synthesizing COFs for OER.

In one study, a bimetallic two-dimensional COF was synthesized using 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde and a porphyrin-based linker. This material exhibited a remarkable turnover frequency for the OER, demonstrating the potential of biphenyl-based frameworks in electrocatalytic applications. The strategic placement of metal centers within the porous and conductive framework is key to its high performance.

Table 2: Electrocatalytic Performance of a Biphenyl-Based COF in Oxygen Evolution Reaction

Catalyst Linkers Turnover Frequency (s⁻¹) Overpotential (mV)
Bimetallic 2D COF 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde and Porphyrin derivative 26.19 500

The pores of MOFs and COFs can act as nanoreactors, hosting catalytic species or having the framework itself act as the catalyst. The functional groups of this compound, namely the hydroxyl and aldehyde groups, can be utilized as catalytic sites. For instance, the hydroxyl group can act as a Brønsted acid site, while the biphenyl structure provides a hydrophobic environment that can be beneficial for certain organic reactions.

Furthermore, the aldehyde groups can be post-synthetically modified to introduce a variety of other functional groups, expanding the catalytic scope of the material. The ordered and porous nature of these frameworks allows for size- and shape-selective catalysis, where the diffusion of reactants and products is controlled by the pore dimensions.

Precursors for Conducting Polymers

The aromatic and conjugated structure of this compound suggests its potential as a monomer for the synthesis of conducting polymers. The biphenyl unit can contribute to the delocalization of electrons along the polymer backbone, a prerequisite for electrical conductivity. The aldehyde groups offer reactive sites for polymerization reactions, such as polycondensation with suitable co-monomers.

While the direct polymerization of this compound into a conducting polymer is not extensively reported, the principles of polymer chemistry suggest its feasibility. The resulting polymer could possess interesting optoelectronic properties due to the combination of the biphenyl core and the potential for extended conjugation. Further research is needed to explore this application and to characterize the electrical and optical properties of such polymers.

Crosslinkers in Polymer Chemistry

No specific studies detailing the use of this compound as a crosslinking agent in polymer chemistry were identified. Research on similar bifunctional aldehydes suggests they can form networks through reactions with complementary functional groups on polymer chains, but specific data, such as reaction kinetics, crosslink density, and effects on polymer properties for this particular compound, are not available in the reviewed literature.

Fluorescent Tags in Analytical Chemistry

The fluorescent properties of this compound have not been characterized in the available scientific literature. While many biphenyl derivatives exhibit fluorescence, properties such as excitation and emission maxima, quantum yield, and solvatochromism are highly structure-dependent. nih.gov Without experimental data, its suitability as a fluorescent tag for analytical applications cannot be confirmed.

Optoelectronic Material Precursors

There is no available research on the synthesis of optoelectronic materials using this compound as a precursor. The development of conjugated polymers and other organic materials for optoelectronic applications is an active area of research, but studies involving this specific monomer were not found. researchgate.netnih.gov Consequently, information on the optical and electronic properties of any derived materials is unavailable.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Molecular Structures and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict molecular geometries, energies, and reactivity descriptors. nih.govnih.gov For 4-Hydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, DFT calculations are employed to determine its most stable three-dimensional conformation (optimized geometry). These calculations typically use hybrid functionals like B3LYP, which have shown good performance for a wide variety of chemical systems. nih.govmdpi.com

DFT is also instrumental in investigating the molecule's chemical reactivity. mdpi.com Quantum chemical parameters derived from DFT, such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), serve as descriptors for the molecule's chemical behavior. nih.govresearchgate.net The distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) map, identifies the nucleophilic (electron-rich) and electrophilic (electron-poor) sites. researchgate.net For this molecule, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be the most electron-rich sites, while the carbonyl carbons and the hydrogen of the hydroxyl group are electron-deficient, indicating likely sites for chemical attack.

Table 1: Calculated Reactivity Descriptors for a Representative Aryl Aldehyde This table presents typical values for a related compound, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, to illustrate the type of data obtained from DFT calculations.

ParameterValueDescription
Hardness (η)1.83 eVMeasures resistance to change in electron distribution.
Softness (S)0.54 eV⁻¹The reciprocal of hardness, indicating reactivity.
Electronegativity (χ)-4.01 eVMeasures the power to attract electrons.
Electrophilicity (ω)4.39 eVIndex for the energy lowering of a system when it accepts electrons.

Data sourced from a DFT study on a similar chalcone (B49325) structure. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations of Assembly Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, which serves as a building block (ligand) for larger supramolecular structures like Covalent Organic Frameworks (COFs), MD simulations are invaluable for understanding and predicting assembly processes. ossila.comrsc.org

Simulations can model how individual molecules interact and organize themselves in a solution or on a surface, providing insights into the initial stages of nucleation and growth of extended frameworks. rsc.org By simulating the system over nanoseconds or longer, researchers can observe the dynamic processes of self-assembly, including the formation of key intermolecular interactions (e.g., hydrogen bonds) that guide the arrangement of molecules into ordered structures. ijsrset.comnih.gov

These simulations can help predict the most likely and stable crystal structures or morphologies of the resulting material, which can be compared with experimental data from techniques like X-ray diffraction. rsc.org Furthermore, MD simulations can assess the stability of proposed structures under different conditions, such as varying temperatures or pressures, and can elucidate the role of solvent molecules in the assembly process. nih.gov

Prediction of Electronic Properties and Aromaticity

DFT calculations are a primary tool for predicting the electronic properties of molecules. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comeurjchem.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.comeurjchem.com A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. mdpi.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxy-substituted phenyl ring, while the LUMO would likely be distributed across the electron-withdrawing dicarbaldehyde system. This distribution facilitates intramolecular charge transfer upon electronic excitation, a property that is important for applications in optics and electronics. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the molecule's optical properties, such as its UV-Vis absorption spectrum, by calculating the energies of electronic transitions. nih.govmdpi.com

Aromaticity is another fundamental electronic property. While the two phenyl rings are inherently aromatic, DFT can quantify this property using various indices, such as the Nucleus-Independent Chemical Shift (NICS). These calculations can reveal how substitution with hydroxyl and aldehyde groups, as well as the torsion angle between the rings, affects the degree of aromaticity and electron delocalization in each ring.

Table 2: Predicted Electronic Properties of this compound This table contains illustrative values based on DFT studies of similar aromatic aldehydes.

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy~ -7.4 eVRelates to the electron-donating ability.
LUMO Energy~ -3.4 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap~ 4.0 eVIndicates chemical reactivity and optical properties. mdpi.com
Dipole MomentModerate to HighReflects the asymmetric charge distribution due to polar functional groups.
Aromaticity (NICS)Negative values in ring centersConfirms the aromatic character of the biphenyl (B1667301) core.

Values are estimations based on published data for structurally related compounds. mdpi.comnih.gov

Mechanistic Studies of Chemical Reactions (e.g., Cannizzaro Reaction)

Computational studies are frequently used to elucidate the detailed mechanisms of chemical reactions. semanticscholar.org For this compound, which possesses two aldehyde groups on a single molecular framework and lacks α-hydrogens, the intramolecular Cannizzaro reaction is a relevant transformation. nih.gov This reaction involves the disproportionation of the two aldehyde groups in the presence of a strong base to yield a primary alcohol and a carboxylic acid. nih.govrsc.org

DFT calculations can be used to map the entire reaction pathway. researchgate.net This involves identifying the structures of all intermediates and, crucially, the transition states that connect them. nih.gov The mechanism is believed to proceed via the initial attack of a hydroxide (B78521) ion on one of the carbonyl carbons to form a hydrated dianion intermediate. rsc.org The rate-determining step is then the intramolecular transfer of a hydride ion from this intermediate to the second aldehyde group. rsc.org

By calculating the energies of these stationary points on the potential energy surface, researchers can determine the activation energy barriers for each step, providing a quantitative understanding of the reaction kinetics. nih.gov These studies can also explore the influence of substituents (like the hydroxyl group) and solvent effects on the reaction rate and mechanism. rsc.orgresearchgate.neteurjchem.com

Adsorption Energy Calculations in Material Systems

When materials derived from this compound, such as COFs, are used in applications like catalysis, gas storage, or separation, their interaction with other molecules (adsorbates) is critical. ossila.com DFT can be used to calculate the adsorption energy, which quantifies the strength of the interaction between a molecule and a surface. youtube.com

The calculation typically involves computing the total energies of three systems: the isolated material (adsorbent), the isolated molecule (adsorbate), and the combined system with the molecule adsorbed on the material. The adsorption energy is then calculated as the difference between the energy of the combined system and the sum of the energies of the isolated components. youtube.com A negative adsorption energy indicates a favorable, exothermic process. youtube.com

These calculations can predict the preferred binding sites for a given molecule on the surface of the material and provide insight into the nature of the interaction (e.g., physisorption via van der Waals forces or chemisorption involving covalent bond formation). This information is vital for designing materials with tailored affinities for specific molecules, enhancing their performance in targeted applications. nih.gov

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The preparation of asymmetrically substituted biphenyls like 4-Hydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde often relies on cross-coupling reactions. Future research is expected to focus on developing more efficient and sustainable synthetic methodologies. Modern approaches aim to minimize waste, reduce energy consumption, and utilize greener solvents and catalysts.

Key areas of development include:

Catalytic Systems: The use of palladium-based catalysts, such as Pd(PPh₃)₄, is common in Suzuki coupling reactions for the formation of the biphenyl (B1667301) core. mdpi.com Future work will likely explore more sustainable catalyst systems, including those based on more abundant and less toxic metals, as well as nanoparticle and heterogeneous catalysts that allow for easier recovery and reuse.

One-Pot Reactions: The development of one-pot or tandem reactions that allow for the synthesis and functionalization of the biphenyl scaffold in a single continuous process would significantly improve efficiency. nih.gov This reduces the need for isolating and purifying intermediates, saving time, resources, and reducing solvent waste.

Green Solvents: A shift away from traditional organic solvents like DMF towards more environmentally benign options such as water, ethanol, or supercritical fluids is a key aspect of green chemistry. researchgate.net Research into aqueous-phase Suzuki-Miyaura cross-coupling reactions has shown promise for the synthesis of biaryls. nih.gov

A comparison of traditional versus emerging synthetic approaches is outlined below:

FeatureTraditional Synthetic RoutesEmerging Sustainable Routes
Catalyst Homogeneous, often precious metals (e.g., Pd, Ru)Heterogeneous, nanoparticle, or earth-abundant metal catalysts
Solvents Volatile organic compounds (e.g., DMF, Toluene)Water, bio-based solvents, ionic liquids, or solvent-free conditions
Efficiency Multi-step with intermediate isolationOne-pot, tandem, or flow chemistry processes
Waste Higher waste generation (E-factor)Lower waste generation, focus on atom economy

Exploration of New Coordination Modes and Ligand Architectures for MOFs and COFs

The bifunctional and asymmetric nature of this compound makes it an excellent candidate for the construction of novel Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). ossila.com The aldehyde groups can form imine linkages with amine-functionalized molecules to build COFs, while the hydroxyl and aldehyde groups can coordinate with metal centers in various ways to form MOFs.

Future research will likely explore:

Mixed-Ligand Frameworks: The use of this compound in combination with other organic linkers can lead to the formation of MOFs with complex topologies and tailored pore environments. researchgate.netnih.gov This approach can be used to fine-tune the chemical and physical properties of the resulting materials.

Post-Synthetic Modification: The hydroxyl group provides a handle for post-synthetic modification of MOFs and COFs. This allows for the introduction of new functional groups after the framework has been assembled, enabling the creation of materials with customized properties for specific applications.

Hierarchical Pore Structures: By carefully selecting the building blocks and reaction conditions, it may be possible to create MOFs and COFs with hierarchical pore structures, containing both micropores and mesopores. Such materials are highly desirable for applications in catalysis and separation, as they can facilitate the diffusion of large molecules while still providing a high surface area.

Advanced Functional Materials Design through Tailored Supramolecular Assembly

Supramolecular assembly, which relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, offers a powerful bottom-up approach to the construction of advanced functional materials. nih.gov The hydroxyl and aldehyde groups of this compound can act as strong hydrogen bond donors and acceptors, respectively, directing the self-assembly of the molecules into well-defined nanostructures.

Future directions in this area include:

Liquid Crystals: The rigid biphenyl core combined with the directional hydrogen bonding capabilities of the functional groups could lead to the formation of liquid crystalline phases. These materials are of interest for applications in displays and sensors.

Gels and Soft Materials: Under certain conditions, the self-assembly of this molecule could lead to the formation of supramolecular gels. These soft materials have potential applications in drug delivery, tissue engineering, and environmental remediation.

Molecular Recognition and Sensing: By incorporating specific recognition motifs, it may be possible to design supramolecular assemblies based on this compound that can selectively bind to and detect target molecules or ions. The luminescence properties of the biphenyl core could be exploited for fluorescent sensing applications. nih.gov

Integration into Hybrid Material Systems for Synergistic Properties

The incorporation of this compound into hybrid materials, which combine organic and inorganic components, can lead to synergistic properties that are not present in the individual components. researchgate.netnih.gov

Potential areas of exploration include:

Organic-Inorganic Hybrids: This molecule could be grafted onto the surface of inorganic nanoparticles (e.g., silica (B1680970), gold, quantum dots) to modify their surface properties and introduce new functionalities. For example, grafting onto a magnetic nanoparticle could create a system for targeted drug delivery or recyclable catalysis.

Polymer Composites: Blending or covalently incorporating this compound into polymer matrices could enhance the mechanical, thermal, or optical properties of the resulting composite materials. The rigid biphenyl unit can improve the strength and thermal stability of polymers.

Layered Materials: Intercalation of this molecule into the galleries of layered materials, such as layered double hydroxides or clays, could create novel hybrid materials with tunable properties for applications in catalysis, adsorption, and controlled release. nih.gov

Scalable Synthesis and Industrial Relevance

For any new material to have a real-world impact, its synthesis must be scalable and economically viable. Future research will need to address the challenges of producing this compound on a large scale.

Key considerations for industrial relevance include:

Process Optimization: The optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for developing a cost-effective and scalable synthesis. justia.com Design of experiments (DoE) and flow chemistry are powerful tools for process optimization.

Raw Material Sourcing: The availability and cost of the starting materials are critical factors. Developing synthetic routes that utilize readily available and inexpensive feedstocks will be essential for industrial production.

Purification Methods: The development of efficient and scalable purification methods, such as crystallization or chromatography, is necessary to obtain the compound with the required purity for specific applications.

The potential applications of materials derived from this compound in areas such as gas storage, catalysis, sensing, and electronics underscore the importance of developing scalable and sustainable synthetic processes.

Concluding Remarks on the Research Significance of 4 Hydroxy 1,1 Biphenyl 3,3 Dicarbaldehyde

Summary of Key Contributions to Chemical Research

Currently, there are no specific, documented key contributions of 4-Hydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde to chemical research in published literature. The novelty of its specific structure means it remains a compound of theoretical interest rather than one with an established research history.

However, its molecular architecture suggests potential as a valuable, specialized building block in several areas of synthetic chemistry:

Asymmetric Synthesis: The distinct electronic environments of the two carbaldehyde groups, influenced by the single hydroxyl group at the 4-position, could be exploited for selective and stepwise reactions. This makes it a potentially useful precursor for the synthesis of complex, multifunctional molecules and chiral ligands.

Precursor for Heterocyclic Chemistry: The ortho-hydroxy aldehyde functionality on one of the phenyl rings is a classic precursor for the synthesis of various heterocyclic systems, such as coumarins or benzofurans, while the second aldehyde group remains available for further functionalization.

Outlook for Interdisciplinary Applications in Advanced Materials and Catalysis

While direct applications have not been reported, the structure of this compound suggests a promising outlook for its use in creating novel materials and catalysts. The research on closely related biphenyl (B1667301) dicarbaldehydes provides a roadmap for its potential utility.

Advanced Materials: The bifunctional and rigid nature of the biphenyl core makes it an attractive candidate for the synthesis of advanced polymers and porous materials.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Symmetrical dihydroxy-dicarbaldehyde biphenyls are widely used as organic linkers to construct highly ordered, porous frameworks for gas storage, separation, and sensing. The asymmetry of this compound could introduce unique structural motifs and functionalities into such frameworks, potentially leading to materials with tailored pore environments and selective recognition properties.

High-Performance Polymers: Biphenyl derivatives are known to impart thermal stability and rigidity to polymers. This compound could be used to synthesize specialty polymers, such as polyimines (Schiff bases), with specific optoelectronic or mechanical properties. The hydroxyl group offers a site for further modification or for influencing polymer properties through hydrogen bonding.

Catalysis: The combination of a salicylaldehyde-type moiety and a second aldehyde group on a biphenyl scaffold is highly relevant for catalysis.

Ligand Synthesis: The molecule is a prime candidate for the synthesis of "salen-type" ligands upon condensation with diamines. The resulting Schiff base could coordinate with various metal ions. The second aldehyde on the other ring could either remain as a reactive handle for grafting the catalyst onto a support or be used to create binuclear metal complexes, which are of great interest in cooperative catalysis.

Electrocatalysis: Covalent organic frameworks derived from related biphenyls have been applied in electrocatalytic reactions. Frameworks built from this compound could be investigated for similar applications, where the specific electronic and structural properties might influence catalytic activity and selectivity.

The following table summarizes the potential applications based on the compound's structural features:

FeaturePotential Application AreaRationale
Asymmetric StructureAsymmetric SynthesisAllows for selective, stepwise reactions.
Hydroxyl & Aldehyde GroupsAdvanced Materials (MOFs, COFs)Forms porous frameworks with functionalized pores.
Biphenyl BackboneHigh-Performance PolymersProvides rigidity and thermal stability.
Salicylaldehyde (B1680747) MoietyHomogeneous & Heterogeneous CatalysisPrecursor for metal-coordinating ligands (e.g., salen).

Further empirical research is necessary to validate these potential applications and establish the specific contributions of this compound to the fields of chemistry and materials science.

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde, and what methodological considerations are critical for yield optimization?

The compound is typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by regioselective oxidation of methyl groups to aldehydes. For example, a biphenyl precursor with hydroxyl and methyl substituents can undergo oxidation using CrO₃ in acetic acid or Swern conditions (oxalyl chloride/DMSO) to generate aldehyde groups. Yield optimization requires strict control of reaction temperature (e.g., 0–5°C for Swern oxidation) and inert atmospheres to prevent over-oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : Confirm aldehyde proton signals (δ 9.8–10.2 ppm in ¹H NMR) and biphenyl aromatic coupling patterns.
  • HPLC with UV detection : Use a C18 column and methanol/water mobile phase (70:30 v/v) to assess purity (>98% is typical for research-grade material).
  • Mass spectrometry (ESI-TOF) : Validate molecular weight ([M+H]⁺ expected at m/z 282.07).
    Cross-validation with FT-IR (C=O stretch ~1700 cm⁻¹) and elemental analysis ensures structural consistency .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is sparingly soluble in water (~8–10 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and ethanol. For reactions requiring aqueous conditions, sonication or co-solvents (e.g., THF:water 1:1) can enhance solubility. Solubility limitations may necessitate microwave-assisted synthesis or phase-transfer catalysis to improve reaction kinetics .

Q. What are the key reactivity patterns of the aldehyde groups in this compound?

The aldehydes undergo nucleophilic additions (e.g., formation of Schiff bases with amines) and condensation reactions (e.g., Knoevenagel with active methylenes). Steric hindrance from the biphenyl structure may slow reactivity compared to simpler aldehydes. Protection-deprotection strategies (e.g., acetal formation using ethylene glycol) are recommended for multi-step syntheses .

Q. How can researchers validate the reproducibility of synthesis protocols for this compound?

Document critical process parameters (CPPs) such as reaction time, temperature, and solvent ratios. Use design of experiments (DoE) to identify interactions between variables. Compare batch yields and purity via statistical analysis (e.g., RSD <5%) and share raw data in supplementary materials to enhance reproducibility .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Contradictions often arise from rotamers or dynamic stereochemistry in the biphenyl system. Use variable-temperature NMR (VT-NMR) to probe conformational changes. For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign coupling networks. Cross-check with X-ray crystallography if single crystals are obtainable .

Q. What computational tools are effective for predicting the regioselectivity of reactions involving this compound?

Q. What strategies mitigate competing side reactions during functionalization of the hydroxyl group?

The phenolic hydroxyl group is prone to oxidation or unwanted alkylation . Use protecting groups (e.g., SEM or TBS ethers) before functionalizing aldehydes. For direct modifications, employ mild conditions (e.g., Mitsunobu reaction with DIAD/TPP) to preserve the biphenyl scaffold. Monitor reactions via TLC or in-situ IR to detect intermediates .

Q. How do steric and electronic effects influence the compound’s application in metal-organic frameworks (MOFs)?

The biphenyl backbone provides rigidity, while aldehydes act as linkers for coordination polymers . Steric hindrance may limit metal-ligand bond angles, favoring 2D frameworks over 3D. Electronic effects (e.g., electron-withdrawing aldehydes) enhance Lewis acidity at metal nodes. Characterize MOFs via PXRD and BET surface area analysis to correlate structure with porosity .

Q. What methodologies address stability challenges in long-term storage of this compound?

Degradation pathways include aldehyde oxidation to carboxylic acids or photoisomerization . Store under argon at –20°C in amber vials. Assess stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC checks. Add radical scavengers (BHT) to solutions to inhibit oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.